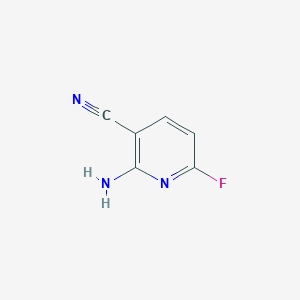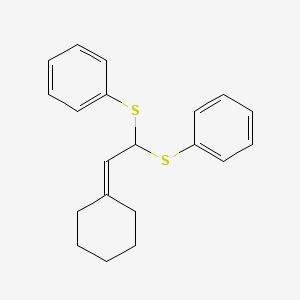
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is an organic compound with the molecular formula C20H24S2 This compound is characterized by the presence of a cyclohexylidene group, a phenylsulfanyl group, and a sulfanylbenzene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene typically involves the reaction of cyclohexanone with phenylsulfanyl and sulfanylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in drug development. Their ability to interact with specific molecular targets makes them promising candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Cyclohexylidene-1-phenylethyl)sulfanylbenzene
- (2-Cyclohexylidene-1-phenylsulfanylethyl)benzene
- (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylcyclohexane
Uniqueness
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and therapeutic agents with specific desired properties.
Eigenschaften
CAS-Nummer |
89005-28-7 |
|---|---|
Molekularformel |
C20H22S2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
(2-cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C20H22S2/c1-4-10-17(11-5-1)16-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h2-3,6-9,12-16,20H,1,4-5,10-11H2 |
InChI-Schlüssel |
GPCIRTOGKJFOCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC(SC2=CC=CC=C2)SC3=CC=CC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)




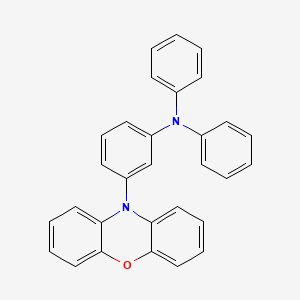
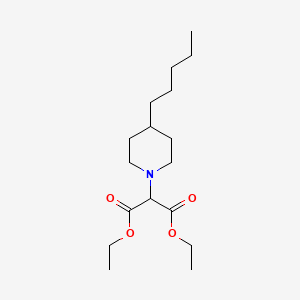
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
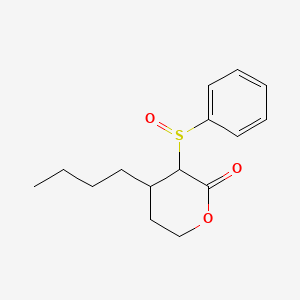
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)


